Product packaging for 2-(4-nitrophenyl)pentanoic Acid(Cat. No.:CAS No. 110728-99-9)

2-(4-nitrophenyl)pentanoic Acid

Cat. No.: B2426672
CAS No.: 110728-99-9
M. Wt: 223.228
InChI Key: QURBJKKJAXCORK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Substituted Pentanoic Acids

Pentanoic acid, commonly known as valeric acid, is a straight-chain alkyl carboxylic acid first identified in the valerian plant (Valeriana officinalis). wikipedia.org Historically, its primary applications were related to its esters, which are used in perfumes, cosmetics, and as food additives due to their pleasant, fruity odors. wikipedia.org

The evolution of research has moved from the simple acid to its more complex substituted derivatives. Scientific inquiry has revealed that modifying the pentanoic acid core can lead to compounds with significant biological activity. For instance, research has highlighted the potential of phenyl/naphthylacetyl pentanoic acid derivatives as anticancer agents. tandfonline.comnih.gov Studies on these compounds have explored their cytotoxicity against cancer cell lines and investigated their mechanisms of action, including the induction of apoptosis and inhibition of enzymes like matrix metalloproteinase-2 (MMP-2). tandfonline.com Furthermore, other substituted pentanoic acids have been investigated for their neuroprotective properties, with some showing promise as potential therapeutic agents for conditions like Alzheimer's disease. acs.org This progression from a simple natural product to a scaffold for medicinal chemistry underscores the importance of substituted pentanoic acids in advanced research.

Significance of Nitrophenyl Functionality in Organic Chemistry

The nitrophenyl group, and specifically the nitro group (–NO₂), is a cornerstone of modern organic chemistry due to its profound electronic effects and synthetic versatility. teachy.ai The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the molecule to which it is attached. wikipedia.orgyoutube.com When bonded to an aromatic ring, it deactivates the ring towards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org

This functionality is integral to the synthesis of a vast array of important substances. Nitroaromatic compounds are key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and energetic materials. researchgate.net A critical transformation involving the nitro group is its reduction to an amine (–NH₂). researchgate.net This reaction is a fundamental step in the synthesis of many widely used compounds. For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a key step in the industrial production of the common analgesic, paracetamol. wikipedia.orgnih.gov The presence of the nitrophenyl moiety in a molecule thus offers a gateway to further chemical modifications and the synthesis of diverse functional materials. youtube.comresearchgate.net

Current Research Landscape and Academic Gaps for 2-(4-nitrophenyl)pentanoic Acid

A review of the current scientific literature reveals that while the constituent parts of this compound are well-studied, the compound itself has received minimal specific attention. Research on related structures is more prevalent. For example, 2-(4-nitrophenyl)butyric acid, the lower homolog, is known as a key intermediate in the synthesis of Indobufen, an anti-platelet aggregation agent. chemicalbook.com Synthesis methods for this butyric acid derivative have been patented. patsnap.com Likewise, spectroscopic data for the shorter-chain 2-(4-nitrophenyl)propionic acid are available. chemicalbook.comsigmaaldrich.com

However, dedicated studies on the synthesis, characterization, and potential applications of this compound are conspicuously absent. This represents a significant academic gap. The unique chain length of the pentanoic acid moiety could impart distinct physical, chemical, and biological properties compared to its better-known homologs. The lack of fundamental data—such as detailed spectroscopic information, crystal structure, and reactivity profiles—hinders its potential use in synthetic or medicinal chemistry programs.

Scope and Objectives of Focused Research on this compound

To address the identified academic gap, focused research on this compound is warranted. The primary scope of such research would be the complete synthesis and comprehensive characterization of the compound, followed by an initial exploration of its potential utility.

The specific objectives would include:

Development of an Efficient Synthetic Pathway: To design and optimize a reliable method for the synthesis of this compound, potentially adapting known methods for related compounds. chemicalbook.compatsnap.com

Comprehensive Spectroscopic and Physicochemical Characterization: To purify the compound and thoroughly analyze its structure using modern analytical techniques. This would involve generating reference data for future studies.

Investigation of Potential Biological Activity: Drawing inspiration from related substituted pentanoic acids, initial screening of the compound's biological properties, such as anticancer or neuroprotective effects, would be a logical step. tandfonline.comnih.govacs.org

Exploration as a Synthetic Intermediate: To investigate the compound's utility as a building block for more complex molecules, particularly through the chemical transformation of its nitro and carboxylic acid functional groups.

Fulfilling these objectives would fill the current void in the literature and establish the foundational knowledge required for any future application of this compound in advanced chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Pentanoic AcidC₅H₁₀O₂102.13-34.5 wikipedia.org
2-(4-Nitrophenyl)propionic acidC₉H₉NO₄195.1788-89 sigmaaldrich.com
This compound C₁₁H₁₃NO₄ 223.22 Data Not Available
2-(4-Nitrophenyl)butyric acidC₁₀H₁₁NO₄209.20Data Not Available chemicalbook.com

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Key Signals
¹H NMR Signals corresponding to the aromatic protons (typically in the δ 7.5-8.5 ppm range), the methine proton alpha to the carbonyl and phenyl groups, the methylene (B1212753) protons of the pentyl chain, the terminal methyl group, and the acidic proton of the carboxylic acid (often a broad singlet >10 ppm). chemicalbook.com
¹³C NMR Resonances for the carbonyl carbon (~170-180 ppm), aromatic carbons (including the carbon attached to the nitro group), and the aliphatic carbons of the pentanoic acid chain. spectrabase.com
FT-IR (cm⁻¹) Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300), the C=O stretch of the carboxylic acid (~1700), the asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1350), and C-H stretches.
Mass Spec (MS) A molecular ion peak corresponding to the compound's molecular weight (223.22), along with characteristic fragmentation patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B2426672 2-(4-nitrophenyl)pentanoic Acid CAS No. 110728-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-10(11(13)14)8-4-6-9(7-5-8)12(15)16/h4-7,10H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURBJKKJAXCORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Nitrophenyl Pentanoic Acid and Its Derivatives

Classical Organic Synthesis Routes

The foundational methods for synthesizing 2-(4-nitrophenyl)pentanoic acid and its analogues rely on well-established organic reactions. These routes are often characterized by their multi-step nature and the use of readily available starting materials.

Esterification and Hydrolysis Pathways

A common strategy for the synthesis of this compound involves the initial preparation of a corresponding ester, followed by hydrolysis to yield the final carboxylic acid. One approach begins with the esterification of a suitable precursor, such as 4-nitrophenylacetic acid, with an appropriate alcohol (e.g., ethanol (B145695) or methanol) in the presence of an acid catalyst to form the ester. Subsequent alkylation at the α-position with a propyl halide introduces the pentyl chain. The final step is the hydrolysis of the ester group, typically under acidic or basic conditions, to afford this compound.

Another pathway involves the hydrolysis of a nitrile precursor. For instance, p-nitrobenzyl cyanide can be hydrolyzed using a strong acid like sulfuric acid to yield p-nitrophenylacetic acid. orgsyn.org This acid can then be further functionalized. Research has shown that the hydrolysis of p-nitrobenzyl cyanide can be achieved with high yields (92-95%) by boiling with a mixture of concentrated sulfuric acid and water. orgsyn.org

The synthesis of related ester derivatives, such as decanoic acid 4-nitrophenyl ester, has also been documented. One method involves a two-step enzymatic reaction using Candida antarctica lipase (B570770) B, followed by a reaction with dicyclohexyl-carbodiimide and 4-(dimethylamino)pyridine (DMAP). chemicalbook.com

Nitration Reactions in Synthesis Schemes

Nitration is a critical step in introducing the nitro group onto the phenyl ring. The nitration of phenylacetic acid itself can lead to the formation of p-nitrophenylacetic acid, a key intermediate. orgsyn.org The conditions for nitration, such as the concentration of nitric acid and the reaction temperature, are crucial in determining the product distribution and yield. For instance, the nitration of phenols with dilute nitric acid at 293 K can yield a mixture of ortho- and para-nitrophenols. khanacademy.orgyoutube.com While direct nitration of 2-phenylpentanoic acid is a plausible route, controlling the regioselectivity to favor the para-isomer is a significant consideration. The electron-withdrawing nature of the carboxylic acid group can direct the incoming nitro group to the meta position, while the alkyl chain is a weak ortho-, para-director. Therefore, alternative strategies, such as nitrating a precursor molecule before introducing the pentanoic acid side chain, are often preferred.

The mechanism of nitration of related compounds, such as phenolsulphonic acids, has been studied to understand the factors influencing the position of the nitro group. pw.edu.pl These studies indicate that both direct nitration of the benzene (B151609) ring and substitution of existing groups can occur. pw.edu.pl

Alkylation and Arylation Strategies

Alkylation is a fundamental method for constructing the carbon skeleton of this compound. A common approach involves the alkylation of a 4-nitrophenylacetic acid derivative. The α-proton of the acetic acid moiety is acidic and can be removed by a suitable base to generate a carbanion. This carbanion can then react with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to introduce the three-carbon chain, forming the pentanoic acid backbone.

For instance, the alkylation of 4-nitrophenylacetonitrile (B121139) (the nitrile analog of 4-nitrophenylacetic acid) is a viable route. The resulting 2-(4-nitrophenyl)pentanenitrile can then be hydrolyzed to the desired carboxylic acid.

Condensation Reactions for Functionalization

Condensation reactions provide another avenue for the synthesis and functionalization of these compounds. For example, 4-nitrophenylacetic acid can undergo condensation reactions with various electrophiles. chemicalbook.com While not a direct route to this compound, these reactions are important for creating derivatives with diverse functional groups.

The condensation of 4-nitrophthalic anhydride (B1165640) with compounds containing active methylene (B1212753) groups has been reported to yield various products depending on the reaction conditions. nasa.gov This highlights the versatility of condensation reactions in modifying aromatic systems bearing a nitro group.

Advanced and Stereoselective Synthesis Approaches

With the increasing importance of enantiomerically pure compounds in various fields, the development of stereoselective methods for the synthesis of this compound has become a key research focus.

Chiral Synthesis and Stereoisomer Generation

The synthesis of specific stereoisomers of this compound can be achieved through various chiral synthesis strategies. One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For example, a chiral auxiliary can be used to control the stereoselectivity of the alkylation of an α-halo acid with an aryloxy group. google.com

Another powerful technique is the use of enantioselective enzymes. Lipases, for instance, have been employed in the kinetic resolution of racemic esters of related compounds. In one study, the hydrolysis of an ester of a nitrophenyl compound using α-chymotrypsin proceeded with high enantioselectivity. google.com Similarly, esterases derived from fungi like Ophiostoma novo-ulmi have shown the ability to transform such substrates with opposite stereospecificity. google.com

Protecting Group Strategies for Selective Functionalization

In the multistep synthesis of complex molecules like derivatives of this compound, protecting groups are indispensable tools to ensure chemoselectivity. prepchem.comnih.gov The choice of a protecting group strategy depends on the specific functional groups present in the molecule and the reaction conditions of the subsequent steps.

For instance, if transformations are required on the nitro group, the carboxylic acid functionality must be protected to prevent its interference. Esters, such as methyl or ethyl esters, are commonly used to protect carboxylic acids. These can be readily formed by reacting the carboxylic acid with the corresponding alcohol under acidic catalysis and can be removed by hydrolysis under basic or acidic conditions. prepchem.comchemicalbook.com For more sensitive substrates, milder deprotection conditions might be necessary, leading to the choice of other protecting groups like benzyl (B1604629) or t-butyl esters.

Conversely, if reactions are to be performed on the alkyl chain or another part of the molecule without affecting the nitro group, the nitro group itself might be considered a stable functional group that does not require protection under many conditions. However, under reductive conditions, the nitro group is susceptible to reduction to an amino group. In such cases, the nitro group can be introduced at a later stage of the synthesis, or a precursor to the nitro group that is stable to the reaction conditions can be used.

A notable strategy involves the use of the 4-nitrophenyl group itself as a protecting group for other functionalities in a different molecule, such as in the case of 4-nitrophenyl carbonates, which are base-labile protecting groups for alcohols and amines. patsnap.comgoogle.com This highlights the chemical versatility of the nitrophenyl moiety in organic synthesis.

Microwave-Assisted and One-Pot Synthetic Protocols

Modern synthetic chemistry increasingly focuses on improving reaction efficiency, reducing reaction times, and minimizing environmental impact. Microwave-assisted synthesis and one-pot reactions are two prominent strategies in this endeavor.

Microwave irradiation has been shown to significantly accelerate many organic reactions compared to conventional heating methods. researchgate.net In the context of synthesizing arylalkanoic acids, microwave-assisted esterification of the carboxylic acid group can be achieved rapidly. For example, the esterification of ibuprofen, a well-known arylalkanoic acid, can be completed in minutes under microwave irradiation, a significant improvement over the hours required for conventional heating. researchgate.net While a specific microwave-assisted synthesis for this compound is not prominently documented, the principles can be readily applied, for instance, in the esterification step for protecting the carboxylic acid group.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of this compound, a one-pot approach could involve the initial alkylation of a 4-nitrophenyl precursor followed by in-situ hydrolysis and decarboxylation. For instance, a one-pot procedure for the synthesis of esters of cyclopropane (B1198618) carboxylic acids involving a tandem vicarious nucleophilic substitution and Michael addition process with nitroarenes has been reported, showcasing the potential for complex transformations involving nitroaromatic compounds in a single pot. A patent for the synthesis of the related 2-(4-nitrophenyl)butyric acid describes a process where the reaction of a compound with diethyl malonate is followed by hydrolysis under acidic conditions to obtain the target product, which could potentially be adapted into a one-pot protocol.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. The synthesis of this compound and its derivatives can be evaluated and optimized through the lens of these principles.

Key green chemistry metrics include atom economy, E-factor (environmental factor), and process mass intensity (PMI). Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product. The malonic ester synthesis, while effective, has a lower atom economy due to the loss of carbon dioxide and the alcohol from the ester during the reaction sequence.

The E-factor and PMI are metrics that quantify the amount of waste generated per unit of product. Traditional multi-step syntheses with workups and purifications at each stage tend to have high E-factors and PMIs. The use of hazardous reagents and solvents also contributes negatively to the greenness of a process. For instance, traditional nitration methods often use a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. libretexts.org

To improve the green profile of this compound synthesis, several strategies can be employed:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. This includes the use of solid acid catalysts for nitration, which can be easily recovered and recycled. libretexts.org

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can reduce energy consumption and reaction times.

One-Pot Procedures: As discussed earlier, one-pot syntheses minimize solvent usage and waste generation from intermediate workup and purification steps.

While specific green chemistry assessments for the synthesis of this compound are not widely published, the application of these principles to the known synthetic routes can guide the development of more sustainable manufacturing processes.

Industrial Production and Scalability Considerations

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations. For the production of this compound, factors such as cost of raw materials, process safety, robustness, and waste management become paramount.

For the industrial synthesis of arylalkanoic acids, process optimization is crucial to maximize yield and minimize costs. This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. The choice of equipment, such as reactor type and material of construction, is also critical, especially when dealing with corrosive reagents like strong acids.

Safety is a major concern in the industrial production of nitroaromatic compounds, as nitration reactions can be highly exothermic and potentially explosive. libretexts.org Careful control of reaction conditions and appropriate safety measures are essential.

The scalability of a process also depends on the ease of product isolation and purification. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The patent for the related 2-(4-nitrophenyl)butyric acid mentions the isolation of the product as a solid, which is advantageous for industrial production.

Below is a table summarizing key considerations for the industrial production of this compound, based on analogous processes:

Consideration Industrial Approach Rationale
Starting Materials Readily available and cost-effective precursors like 4-nitrobenzyl halides or 4-nitrophenylacetonitrile.To ensure economic viability of the process.
Synthetic Route Robust and high-yielding reactions like malonic ester synthesis or alkylation of nitriles.To maximize product output and minimize byproducts.
Process Safety Careful control of exothermic nitration steps; use of less hazardous reagents where possible.To prevent runaway reactions and ensure a safe working environment. libretexts.org
Solvent Use Minimizing the use of hazardous solvents; recycling of solvents.To reduce environmental impact and operational costs.
Purification Crystallization as the primary method for product isolation.For efficient and cost-effective purification on a large scale.
Waste Management Neutralization and treatment of acidic and basic waste streams.To comply with environmental regulations.

Reaction Mechanisms and Chemical Transformations of 2 4 Nitrophenyl Pentanoic Acid

Mechanistic Studies of Carboxylic Acid Reactivity

The carboxylic acid group is a versatile functional group that serves as a primary site for transformations such as amidation and esterification. These reactions are fundamental in organic synthesis and proceed through well-established mechanistic pathways.

The conversion of 2-(4-nitrophenyl)pentanoic acid into amides and esters involves the nucleophilic substitution at the carbonyl carbon. These reactions typically require activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon and facilitate the attack by a nucleophile (an amine for amidation or an alcohol for esterification).

Amidation: The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the amidation of this compound is typically achieved by first converting the carboxylic acid into a more reactive species. Common methods include the use of coupling agents like propylphosphonic anhydride (B1165640) (T3P®) or the conversion to an acyl chloride or an activated ester.

The general mechanism for amidation proceeds via a nucleophilic acyl substitution pathway. In a common approach, the carboxylic acid is activated, followed by the nucleophilic attack of the amine. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group to form the final amide product. For instance, boric acid can catalyze the direct amidation between a carboxylic acid and an amine. mdpi.com The mechanism involves the formation of a tetrahedral intermediate stabilized by the catalyst. mdpi.com

Ester Formation: Similar to amidation, esterification can be performed under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative. In Fischer esterification, the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the alcohol.

Alternatively, the reaction of an ester with an amine can lead to an amide. masterorganicchemistry.com The mechanism involves the addition of the amine to the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of an alkoxide to yield a protonated amide, which is then deprotonated to give the final amide. masterorganicchemistry.com Studies on activated esters, such as p-nitrophenyl esters, show that amide formation can proceed through a concerted pathway where nucleophilic addition and proton transfer occur simultaneously. acs.org

Table 1: General Mechanisms for Amidation and Esterification

Reaction General Mechanism Steps Key Intermediates

| Amidation | 1. Activation of the carboxylic acid (e.g., with a coupling agent). 2. Nucleophilic attack by the amine. 3. Formation of a tetrahedral intermediate. 4. Collapse of the intermediate and elimination of a leaving group. | Acyl-phosphate, Tetrahedral intermediate | | Esterification (Fischer) | 1. Protonation of the carbonyl oxygen by an acid catalyst. 2. Nucleophilic attack by the alcohol. 3. Proton transfer. 4. Elimination of water to form the ester. | Protonated carbonyl, Tetrahedral intermediate |

Proton transfer is a fundamental process in chemistry, and for this compound, the most significant proton transfer involves the acidic proton of the carboxylic acid group. numberanalytics.com This process is typically an intermolecular reaction involving a Brønsted-Lowry base. numberanalytics.com

The mechanism can be visualized as a simple acid-base reaction where a base removes the proton from the hydroxyl group of the carboxylic acid. masterorganicchemistry.com In aqueous solutions or in the presence of protic solvents like water, the solvent can act as a "proton shuttle". masterorganicchemistry.com This involves a two-step process: deprotonation of the carboxylic acid by a water molecule to form a carboxylate and a hydronium ion, followed by the protonation of another species by the hydronium ion. masterorganicchemistry.com

Intramolecular proton transfer is also a possibility, especially if a suitable basic site exists within the molecule in a sterically favorable position. However, for this compound in its ground state, there isn't a sufficiently basic site to facilitate a significant intramolecular proton transfer. The transfer would require the formation of a strained four or five-membered ring transition state, which is generally unfavorable. masterorganicchemistry.com The rate and equilibrium of proton transfer are influenced by several factors, including the acidity of the proton donor (the carboxylic acid), the basicity of the proton acceptor, and the solvent. numberanalytics.com The presence of ions in an aqueous solution can also significantly influence the activation energy for proton transfer processes. rsc.org

Reactivity Profile of the Nitrophenyl Moiety

The nitrophenyl group in this compound is characterized by the strong electron-withdrawing nature of the nitro group, which significantly influences the molecule's reactivity.

The nitro group is susceptible to reduction, a transformation of significant interest. The reduction of an aromatic nitro group is a stepwise process that involves the transfer of six electrons and six protons to ultimately form an amino group. nih.govnih.gov

The typical reduction pathway proceeds through the following intermediates:

Nitroso derivative: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Hydroxylamino derivative: The nitroso group is further reduced to a hydroxylamino group (-NHOH). This intermediate is often reactive.

Amino derivative: The final step is the reduction of the hydroxylamino group to an amino group (-NH₂).

This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) or metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). The resulting 2-(4-aminophenyl)pentanoic acid is a new molecule with a reactive amino group that can undergo a variety of subsequent transformations, including diazotization followed by substitution, or acylation.

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature through both resonance and inductive effects. This deactivation makes the aromatic ring of this compound less susceptible to attack by electrophiles compared to benzene (B151609). Any electrophilic substitution would be directed to the positions meta to the nitro group (i.e., positions 3 and 5 on the phenyl ring).

The electron-withdrawing effect of the 4-nitro group also has a profound impact on the reactivity of the carboxylic acid group. Kinetic studies on related nitrophenyl compounds have shown that a 4-nitro group enhances the rate of nucleophilic attack at a carbonyl carbon compared to a 3-nitro group. nih.gov This is because the 4-nitro group can more effectively withdraw electron density via resonance, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Table 2: Influence of Nitro Group Position on Reaction Rates

Compound Feature Electronic Effect Impact on Carbonyl Reactivity Relative Rate of Nucleophilic Attack
4-Nitro Group Strong electron-withdrawal (resonance + inductive) Increases electrophilicity of carbonyl carbon Faster
3-Nitro Group Primarily inductive electron-withdrawal Less pronounced increase in electrophilicity Slower

Data derived from kinetic studies on related nitrophenyl thionocarbonates. nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

While this compound itself is not predisposed to intramolecular cyclization under normal conditions, its derivatives can undergo such reactions. A key transformation that enables cyclization is the reduction of the nitro group to an amino group, creating a nucleophilic site on the aromatic ring system.

If the nitro group of this compound is reduced to an amine, the resulting 2-(4-aminophenyl)pentanoic acid possesses both a nucleophilic amino group and an electrophilic carboxylic acid group. Under conditions that promote amidation (e.g., heating or the use of a coupling agent), this molecule could undergo an intramolecular cyclization to form a seven-membered lactam (a cyclic amide). The mechanism would follow the standard amidation pathway, but in an intramolecular fashion, involving the attack of the amino group on the activated carboxyl carbon, formation of a tetrahedral intermediate, and subsequent ring closure with the elimination of a small molecule like water.

Catalytic Reaction Pathways Involving this compound

The chemical behavior of this compound is largely dictated by its two primary functional groups: the nitroaromatic system and the carboxylic acid moiety. These groups provide active sites for a variety of catalytic transformations, enabling the synthesis of a range of derivatives. The catalytic pathways involving this compound often focus on the reduction of the nitro group or transformations involving the carboxylic acid group.

One of the most significant catalytic pathways for compounds containing a nitroaromatic group is catalytic hydrogenation. This process is crucial for converting aromatic nitro compounds into their corresponding anilines, which are versatile intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. google.com The reduction of the nitro group in this compound to an amino group proceeds through several intermediate stages, typically involving nitroso and hydroxylamine (B1172632) species. google.com This transformation is commonly achieved using heterogeneous catalysts, such as platinum or palladium supported on carbon, under a hydrogen atmosphere. google.com The efficiency and selectivity of this reaction can be influenced by the choice of catalyst, solvent, temperature, and pressure.

Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, also offer potential pathways for the modification of the this compound structure. libretexts.org While the nitro group itself is not a typical leaving group for cross-coupling reactions, its reduction to an amine opens up possibilities for further functionalization. The resulting aminophenyl derivative can be converted into a diazonium salt, which can then participate in various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. libretexts.org

Furthermore, the carboxylic acid group of this compound can participate in biocatalytic transformations. Enzymes, such as lipases, are known to catalyze the hydrolysis of p-nitrophenyl esters. semanticscholar.orgresearchgate.net This suggests that this compound could be a substrate for enzymatic esterification or transesterification reactions, allowing for the synthesis of various ester derivatives under mild and selective conditions. The use of biocatalysts in this context aligns with the growing interest in sustainable and environmentally friendly chemical synthesis. semanticscholar.org

The following table summarizes representative catalytic reactions involving functional groups analogous to those in this compound, highlighting the versatility of this compound as a synthetic intermediate.

Reaction Type Catalyst Reactant(s) Product Description
Catalytic Hydrogenation Pt/C or Pd/CThis compound, H₂2-(4-aminophenyl)pentanoic acidReduction of the nitro group to an amine. google.com
Suzuki Cross-Coupling Palladium NanoparticlesAryl halide/triflate, Arylboronic acidBiaryl compoundFormation of a C-C bond between two aromatic rings. nih.gov
Heck Reaction Pd(0) complexAryl halide, AlkeneSubstituted alkeneFormation of a C-C bond at an sp² carbon. pitt.edu
Enzymatic Esterification Lipase (B570770)This compound, AlcoholEster derivativeFormation of an ester bond catalyzed by an enzyme. semanticscholar.org

Advanced Spectroscopic and Analytical Characterization of 2 4 Nitrophenyl Pentanoic Acid

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions present in its crystal lattice, such as hydrogen bonding and van der Waals forces.

For a molecule like 2-(4-nitrophenyl)pentanoic acid, single-crystal X-ray diffraction would yield a detailed model of its solid-state structure. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal, is collected and analyzed. wikipedia.org Mathematical analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision.

While specific crystallographic data for this compound is not widely published in public databases, the expected information from such an analysis would include precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the nitrophenyl group, the conformation of the pentanoic acid chain, and the orientation of the carboxylic acid group relative to the chiral center. Furthermore, analysis of the crystal packing would elucidate how the molecules arrange themselves, likely through hydrogen bonding between the carboxylic acid moieties and potential π-π stacking interactions of the phenyl rings.

Table 1: Representative Data from a Single-Crystal X-ray Diffraction Experiment

ParameterDescriptionExample Data Type
Crystal System The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). uned.esMonoclinic
Space Group The specific symmetry group of the crystal structure. uned.esP2₁/c
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = X Å, b = Y Å, c = Z Å, α = 90°, β = Y° γ = 90°
Bond Lengths The distances between the nuclei of bonded atoms (e.g., C-C, C=O, N-O).C-COOH: ~1.48 Å, C=O: ~1.22 Å, C-OH: ~1.31 Å
Bond Angles The angles formed by three connected atoms (e.g., O-C-O in the carboxyl group).O=C-OH: ~123°
Torsion Angles The dihedral angles describing the conformation of the molecule (e.g., rotation around the C-C bonds).Defines the spatial arrangement of the alkyl chain.
Hydrogen Bonding Identification of hydrogen bond donors and acceptors and their geometric parameters.O-H···O interactions between carboxylic acid dimers.

Note: The values in the "Example Data Type" column are illustrative and not the actual experimental data for this compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. uv.es For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, the stationary phase is nonpolar (typically a C18-modified silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. uv.essielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. uv.es The nitro group and the carboxylic acid impart polarity to the molecule, while the phenyl ring and the pentyl chain contribute nonpolar character. By carefully tuning the composition of the mobile phase (e.g., the ratio of organic solvent to water and the pH of the buffer), a sharp, symmetrical peak can be achieved for the compound. The retention time—the time it takes for the analyte to travel from the injector to the detector—is a characteristic property of the compound under a specific set of chromatographic conditions. glsciences.com

Purity assessment is performed by monitoring the chromatogram for the presence of extraneous peaks, which would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. capes.gov.br

Table 2: Typical HPLC Parameters for the Analysis of this compound

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)Provides a nonpolar stationary phase for retention based on hydrophobicity. nih.gov
Mobile Phase A gradient or isocratic mixture of Acetonitrile (MeCN) and water, often with an acid modifier like formic acid.The organic modifier elutes the compound from the column; the acid suppresses the ionization of the carboxylic acid for better peak shape. sielc.com
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, ensuring efficient separation. nih.gov
Detection UV-Vis Detector at a specific wavelength (e.g., ~270 nm)The nitrophenyl chromophore allows for sensitive detection by UV absorbance. capes.gov.brnih.gov
Injection Volume 5-20 µLThe volume of the sample solution introduced into the system.
Column Temp. Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times by maintaining a constant temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is ideal for volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. Therefore, a derivatization step is typically required. This involves converting the carboxylic acid into a more volatile ester, for example, by reaction with a silylating agent (like BSTFA) or by forming a methyl ester. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. gsconlinepress.com As each separated component elutes from the column, it enters the mass spectrometer. In the MS, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible pattern. libretexts.org

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the mass of the derivatized molecule, while the fragmentation pattern serves as a "molecular fingerprint" that can be used to confirm the structure of the analyte. libretexts.org Key fragments for the derivatized this compound would be expected from the loss of the nitro group, cleavage of the alkyl chain, and rearrangements specific to the structure.

Table 3: Predicted GC-MS Fragmentation for a Methyl Ester Derivative of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificance
M⁺ (e.g., 237 for methyl ester)Molecular IonCorresponds to the molecular weight of the derivatized compound.
M-31Loss of the methoxy (B1213986) group (-OCH₃) from the ester.A common fragmentation for methyl esters.
M-46Loss of the nitro group (-NO₂). researchgate.netCharacteristic fragmentation for nitroaromatic compounds.
M-73Loss of the carbomethoxy group (-COOCH₃).Indicates the presence of the methyl ester functional group.
122[C₇H₈N]⁺ - Fragment corresponding to the nitrotoluene cation via cleavage.Indicates the presence of the 4-nitrophenyl moiety.
106[C₇H₈]⁺ - Loss of NO₂ from the nitrophenyl fragment.Further confirms the nitroaromatic structure.
59[COOCH₃]⁺ - Carbomethoxy cation.Confirms the identity of the derivatizing group.

Note: The m/z values are predicted for the methyl ester derivative (C₁₂H₁₅NO₄, MW = 237.25 g/mol ) and are based on general fragmentation principles. Actual experimental results may vary.

Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenyl Pentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, governed by its electronic structure. These methods are instrumental in predicting molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT studies on 2-(4-nitrophenyl)pentanoic acid would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. These calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d,p), can predict bond lengths, bond angles, and dihedral angles with high precision. researchgate.net

The optimized geometry of this compound is characterized by the planar nitrophenyl group and the flexible pentanoic acid chain. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution across the phenyl ring. The carboxylic acid group, on the other hand, is a key functional group for potential intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31+G(d,p))

ParameterBond/AtomsValue
Bond Lengths (Å)
C-C (aromatic)1.39
C-N (nitro)1.48
N-O (nitro)1.22
C-C (aliphatic)1.54
C=O (carboxyl)1.21
C-O (carboxyl)1.35
O-H (carboxyl)0.97
Bond Angles (°)
O-N-O124.0
C-C-N118.5
C-C-C (chain)112.0
O=C-O125.0
Dihedral Angles (°)
C-C-C-C (chain)-65.0 (gauche)
C(ar)-C(α)-C(β)-C(γ)175.0 (anti)

Note: The values in this table are representative and based on typical DFT results for similar functional groups.

The electronic structure of this compound is also a key output of DFT calculations. The distribution of electron density, molecular orbital energies, and electrostatic potential are critical for understanding its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net The nitro group is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-31+G(d,p))

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment4.5 D
Mulliken Charge on N (nitro)+0.85 e
Mulliken Charge on O (nitro)-0.45 e
Mulliken Charge on C (carboxyl)+0.70 e
Mulliken Charge on O (carbonyl)-0.55 e

Note: These values are hypothetical and serve to illustrate the typical output of DFT calculations.

Ab Initio Methods for Electronic Properties and Reactivity Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a higher level of theory for calculating electronic properties. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more accurate energy calculations and prediction of reactivity descriptors. dovepress.com

These methods can be used to calculate properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These values are crucial for predicting the molecule's behavior in redox reactions and its ability to participate in charge-transfer interactions. dovepress.com

Table 3: Hypothetical Reactivity Descriptors for this compound from Ab Initio Calculations

DescriptorMethodPredicted Value (eV)
Vertical Ionization PotentialMP2/aug-cc-pVDZ8.9
Adiabatic Ionization PotentialCCSD(T)/aug-cc-pVDZ8.5
Vertical Electron AffinityMP2/aug-cc-pVDZ1.2
Adiabatic Electron AffinityCCSD(T)/aug-cc-pVDZ1.5

Note: These are hypothetical values intended to represent the output of ab initio calculations.

Potential Energy Surface Analysis and Transition State Identification

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. dtic.mil By mapping the PES, chemists can identify stable isomers (local minima), and the transition states that connect them. This is essential for understanding reaction mechanisms and conformational changes. dtic.mil

For this compound, a PES analysis could be used to study the rotational barrier of the C-C bond connecting the phenyl ring and the pentanoic acid chain, or the conformational changes within the alkyl chain. Identifying the transition state for a particular process involves locating the saddle point on the PES, which represents the highest energy barrier that must be overcome. dtic.mil

Table 4: Hypothetical Energy Profile for a Conformational Change in this compound

Conformation/StateRelative Energy (kcal/mol)
Ground State Conformer0.0
Transition State for Cα-Cβ bond rotation4.2
Higher Energy Conformer (gauche)1.5

Note: These values are hypothetical and illustrate the type of information gained from a PES analysis.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of conformational flexibility and intermolecular interactions in different environments.

Conformational Analysis and Flexibility Studies

The pentanoic acid chain of this compound possesses significant conformational flexibility due to the rotation around its single bonds. chemistrysteps.com MD simulations can be used to explore the accessible conformations of the molecule and their relative populations. cwu.edu This is crucial for understanding how the molecule might bind to a receptor or interact with other molecules.

The simulations would reveal the preferred dihedral angles within the pentanoic acid chain and the rotational freedom of the entire substituent with respect to the phenyl ring. This dynamic picture complements the static information obtained from quantum chemical calculations.

Table 5: Hypothetical Dihedral Angle Populations from a 100 ns MD Simulation of this compound

Dihedral AngleConformationPopulation (%)
C(ar)-C(α)-C(β)-C(γ)Anti (180° ± 30°)75
Gauche+ (60° ± 30°)12
Gauche- (-60° ± 30°)13
C(α)-C(β)-C(γ)-C(δ)Anti (180° ± 30°)65
Gauche+ (60° ± 30°)18
Gauche- (-60° ± 30°)17

Note: These are hypothetical results from a representative MD simulation.

Intermolecular Interactions and Solvation Effects in Aqueous and Organic Media

The interactions of this compound with its environment are critical to its behavior in solution. MD simulations are an ideal tool for studying these interactions in detail. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group can act as a hydrogen bond acceptor. libretexts.org The phenyl ring can participate in π-stacking interactions.

Simulations in aqueous media would reveal the structure of the solvation shell around the molecule, showing how water molecules orient themselves to interact with the polar nitro and carboxyl groups, as well as the nonpolar phenyl ring and alkyl chain. libretexts.org In organic solvents, the nature of the intermolecular interactions would change depending on the polarity and hydrogen bonding capabilities of the solvent molecules. This understanding is vital for predicting solubility and partitioning behavior.

Table 6: Hypothetical Average Number of Hydrogen Bonds between this compound and Solvent Molecules from MD Simulations

SolventFunctional GroupAverage H-Bonds
WaterCarboxyl (as donor)1.8
Carboxyl (as acceptor)2.5
Nitro (as acceptor)1.2
MethanolCarboxyl (as donor)1.5
Carboxyl (as acceptor)2.1
Nitro (as acceptor)0.8
DichloromethaneCarboxyl (as donor)0.1
Carboxyl (as acceptor)0.3
Nitro (as acceptor)0.0

Note: These are hypothetical values illustrating the insights gained from MD simulations in different solvents.

In Silico Modeling of Reaction Pathways and Kinetic Isotope Effects

The study of reaction mechanisms through computational modeling is a cornerstone of modern organic chemistry. For a molecule like this compound, these methods can elucidate the energetic feasibility and atomistic details of its potential chemical transformations.

A primary goal of in silico reaction modeling is to map out the potential energy surface (PES) that connects reactants to products. This involves identifying and characterizing the structures and energies of all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states.

Density Functional Theory (DFT) has become the workhorse for these types of investigations due to its favorable balance of accuracy and computational cost. coe.edunumberanalytics.comnumberanalytics.com A typical workflow to model a reaction of this compound, for instance, its deprotonation or a nucleophilic substitution at the alpha-carbon, would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s) (e.g., this compound and a base) and the expected product(s) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state (TS) connecting the reactants and products is performed. This is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Various algorithms can be employed to locate this structure.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated frequencies should be real. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). acs.org

Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure. This traces the minimum energy path down to the corresponding reactants and products, confirming that the located TS indeed connects the desired species.

Energetics Calculation: With the energies of the reactants and the transition state, the activation energy (ΔE‡) of the reaction can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. acs.org

Kinetic Isotope Effects are powerful tools for probing reaction mechanisms, particularly for identifying the rate-determining step and the nature of bond-breaking and bond-forming processes involving a specific atom. faccts.de Computationally, KIEs can be predicted with high accuracy.

The calculation of KIEs relies on the Bigeleisen-Mayer theory, which relates the effect to the vibrational frequencies of the reactants and the transition state for two different isotopologues (e.g., the parent compound and one where a hydrogen atom is replaced by deuterium). ucla.edu The general procedure is as follows:

Optimize Structures: The geometries of the reactants and the transition state are optimized as described above.

Frequency Calculations for Isotopologues: Vibrational frequency calculations are performed for both the "light" (e.g., hydrogen-containing) and "heavy" (e.g., deuterium-substituted) versions of the reactants and the transition state. The isotopic substitution is achieved by changing the mass of the specific atom in the input for the calculation. faccts.de

Calculate KIE: The KIE is then calculated from the vibrational frequencies of the isotopologues. Specialized programs like KINISOT can be used to process the output from quantum chemistry software (like Gaussian) to compute the KIE at various temperatures. zenodo.orgyoutube.com The KIE is determined by the differences in zero-point vibrational energies (ZPVE) between the isotopologues in the reactant and transition states.

For this compound, a primary deuterium (B1214612) KIE could be calculated for the deprotonation of the acidic proton on the carboxylic acid group or the proton at the C2 position. A significant kH/kD value would provide strong evidence that the C-H or O-H bond is being broken in the rate-determining step of the reaction.

Table 1: Hypothetical Data for a C-H Bond Activation Reaction of this compound

ParameterReactant (C-H)Transition State (C-H)Reactant (C-D)Transition State (C-D)
Zero-Point Energy (kcal/mol) 85.482.184.581.5
Imaginary Frequency (cm⁻¹) N/A1500iN/A1075i
Calculated Activation Energy (ΔG‡, kcal/mol) 25.025.3
Calculated kH/kD at 298 K 5.8

This table presents illustrative data for a hypothetical reaction. The values are representative of what would be calculated in a typical DFT study.

Prediction of Spectroscopic Parameters via Computational Models

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds or in the interpretation of experimental spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, usually employed with DFT. numberanalytics.comrsc.org

The process typically involves:

Conformational Search: For a flexible molecule like this compound, a thorough conformational search is necessary to identify all low-energy conformers.

Geometry Optimization: Each conformer is then optimized, often using a DFT functional like B3LYP. github.io

NMR Calculation: A GIAO NMR calculation is performed on each optimized conformer.

Boltzmann Averaging: The predicted chemical shifts for each nucleus are averaged across all conformers, weighted by their Boltzmann population based on their relative free energies.

Scaling/Referencing: The calculated absolute magnetic shieldings (σ) are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). This is often done by co-calculating the shielding of TMS at the same level of theory or by using empirical scaling factors. rsc.org

The accuracy of predicted chemical shifts can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, which is usually sufficient to distinguish between different isomers or conformers. frontiersin.org

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted δ (ppm)Hypothetical Experimental δ (ppm)
C=O178.5179.2
C-NO₂148.2147.9
C-CH(COOH)145.1145.8
Aromatic CH129.5129.9
Aromatic CH124.0124.3
C H(COOH)45.345.1
-C H₂-33.833.5
-C H₂-20.120.4
-CH₃13.713.9

Predicted values are hypothetical and serve to illustrate the expected level of agreement with experimental data.

IR Spectra: The prediction of IR spectra is based on the vibrational frequency calculations that are also used for characterizing stationary points and calculating KIEs. The output of a frequency calculation provides the vibrational frequencies (wavenumbers) and the corresponding IR intensities for each vibrational mode. While harmonic frequency calculations are the most common, they often systematically overestimate vibrational frequencies. Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. acs.org Advanced machine learning models are also emerging that can predict IR spectra with high accuracy directly from a molecule's 3D structure. arxiv.orgmit.edu

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). arxiv.orgnih.gov A TD-DFT calculation on the optimized ground-state geometry of this compound would yield the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λ_max), and the oscillator strength is related to the intensity of the absorption band. This allows for the prediction of the UV-Vis spectrum and the assignment of the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π* transitions).

Supramolecular Chemistry and Non Covalent Interactions of 2 4 Nitrophenyl Pentanoic Acid

Hydrogen Bonding Motifs Involving Carboxylic Acid and Nitro Groups

The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust and predictable patterns. Typically, carboxylic acids assemble into dimeric structures through strong O-H···O hydrogen bonds. The nitro group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor. It is plausible that in the crystal structure of 2-(4-nitrophenyl)pentanoic acid, the carboxylic acid and nitro groups engage in intermolecular hydrogen bonding, potentially leading to extended chains or more complex networks. However, without specific crystallographic data, the precise nature of these motifs remains a matter of speculation.

Self-Assembly and Ordered Architectures in Solution and Solid State

The combination of directional hydrogen bonding and less directional π-stacking interactions provides the necessary toolkit for the self-assembly of this compound into ordered structures. In solution, the formation of dimers or small aggregates would be expected, depending on the solvent and concentration. In the solid state, these interactions would drive the formation of a crystalline lattice. The specific arrangement of molecules would be a result of the energetic balance between the different non-covalent forces at play.

Host-Guest Chemistry and Molecular Recognition Phenomena

Molecules with defined cavities or recognition sites can act as hosts for smaller guest molecules. While this compound itself is unlikely to form a traditional host-guest cavity on its own, its functional groups could participate in molecular recognition events. For instance, the carboxylic acid could selectively bind to complementary functional groups on other molecules through hydrogen bonding. The nitrophenyl group could also engage in specific interactions with electron-rich guest species. Computational studies could offer insights into the potential for this molecule to act as a guest within larger host systems or to participate in selective recognition processes.

Co-crystallization Studies and Polymorphism

Co-crystallization is a powerful technique used to modify the physicochemical properties of a solid by combining it with another molecule in the same crystal lattice. Given the hydrogen bonding capabilities of its carboxylic acid, this compound would be a candidate for co-crystallization with other molecules, particularly those containing complementary hydrogen bond donors or acceptors. Such studies could lead to the discovery of new solid forms with altered solubility, stability, or melting point. Furthermore, the possibility of polymorphism—the ability of a compound to exist in more than one crystal form—cannot be ruled out for this compound. Different packing arrangements, driven by subtle variations in intermolecular interactions, could lead to polymorphs with distinct properties. However, no such studies have been reported to date.

Applications in Polymer Science and Materials Chemistry

Utilization as a Monomer or Activated Building Block in Polymer Synthesis

While direct evidence for the use of 2-(4-nitrophenyl)pentanoic acid as a monomer is scarce, its chemical structure suggests potential applications in polymer synthesis. Its bifunctional nature, possessing both a carboxylic acid and a nitrophenyl group, allows for its theoretical use as a monomer or an activated building block.

The carboxylic acid group of this compound can theoretically participate in step-growth polymerization reactions, such as polycondensation or polyesterification. In these processes, the carboxylic acid would react with a co-monomer containing at least two complementary functional groups, such as diols, diamines, or amino alcohols, to form a polyester (B1180765), polyamide, or poly(ester-amide), respectively. The this compound unit would thus become an integral part of the polymer backbone.

The general scheme for such a polymerization would involve the repeated formation of ester or amide linkages, leading to the growth of long polymer chains. The properties of the resulting polymer would be influenced by the structure of the co-monomer and the presence of the pendant nitrophenylpentyl group.

For instance, polycondensation with a diol (e.g., ethylene (B1197577) glycol) would result in a polyester with the following repeating unit:

-[O-R-O-C(=O)-CH(CH2CH2CH3)-C6H4-NO2]-

Where R represents the alkyl chain of the diol.

The nitrophenyl group in a polymer chain can serve as a reactive handle for post-polymerization modification. researchgate.net This strategy is a powerful tool for creating a library of functional polymers from a single precursor polymer. researchgate.net The electron-withdrawing nature of the nitro group makes the phenyl ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions.

A more common approach is the reduction of the nitro group to an amine group (-NH2). This transformation can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. The resulting aminophenyl group is a versatile functionality that can undergo a wide range of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to introduce new functional groups.

Diazotization: Conversion to a diazonium salt, which can then be used in coupling reactions to introduce azo dyes or other moieties.

Isocyanate Formation: Reaction with phosgene (B1210022) or its equivalents to create isocyanate-functional polymers, which are precursors to polyurethanes.

This post-polymerization modification approach allows for the synthesis of polymers with tailored properties, such as altered solubility, thermal stability, or the introduction of specific binding sites or chromophores. The ability to modify the polymer after its initial formation provides a high degree of flexibility in materials design. rsc.org

Design and Synthesis of Functional Polymers with this compound Moieties

The design of functional polymers incorporating this compound would leverage the properties of both the polymer backbone and the pendant nitrophenyl group. For example, by copolymerizing this monomer with other functional monomers, polymers with a combination of properties could be achieved.

The synthesis of such polymers would likely follow standard polymerization techniques, such as solution polymerization or melt polymerization, depending on the specific monomers and desired polymer characteristics. The choice of polymerization method would be critical to control the molecular weight, polydispersity, and microstructure of the final polymer.

While no specific polymers containing this compound are documented, the principles of polymer design suggest that it could be a valuable component in creating materials with specific functionalities. For instance, the introduction of the nitro group could enhance the thermal stability or modify the refractive index of the polymer.

Advanced Materials Development Using this compound as a Precursor

Beyond its direct use in polymers, this compound could serve as a precursor for the synthesis of other molecules used in advanced materials. For example, the carboxylic acid could be converted to other functional groups, or the nitrophenyl ring could be modified prior to its incorporation into a material.

The reduction of the nitro group to an amine, followed by diazotization and coupling reactions, could lead to the synthesis of azo dyes. If these dyes also contain a polymerizable group, they could be incorporated into polymers to create colored materials or materials with nonlinear optical properties.

While the current body of scientific literature does not provide specific examples of advanced materials derived from this compound, its chemical structure presents several avenues for exploration in materials science.

Data Tables

Due to the lack of specific research on this compound in polymer applications, the following tables are based on general knowledge of related compounds and polymerization principles.

Table 1: Theoretical Polymerization Reactions Involving this compound

Polymerization TypeCo-monomerResulting Polymer ClassPotential Backbone Linkage
PolycondensationDiol (e.g., Ethylene Glycol)PolyesterEster
PolycondensationDiamine (e.g., Hexamethylenediamine)PolyamideAmide
PolycondensationAmino Alcohol (e.g., Ethanolamine)Poly(ester-amide)Ester and Amide

Table 2: Potential Post-Polymerization Modifications of the Nitrophenyl Group

Modification ReactionReagent(s)Resulting Functional GroupPotential Application of Modified Polymer
ReductionNa2S2O4 or H2/Pd-CAmine (-NH2)Further functionalization, crosslinking
Nucleophilic Aromatic SubstitutionStrong NucleophileSubstituted Phenyl GroupAltered electronic properties
Conversion to Azo Dye1. Reduction to Amine2. NaNO2, HCl3. Coupling AgentAzo Group (-N=N-)Colored materials, optical data storage

Environmental Chemistry and Degradation Pathways of 2 4 Nitrophenyl Pentanoic Acid

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 2-(4-nitrophenyl)pentanoic acid, the primary abiotic pathways are expected to be photolysis, driven by solar radiation, and hydrolysis, the reaction with water.

The photolysis of nitroaromatic compounds in aqueous environments can be complex. nih.gov In the presence of nitrate (B79036) or nitrite (B80452) ions, photonitration can occur, where additional nitro groups are added to the aromatic ring. nih.gov However, a more common pathway for compounds like this compound is likely photoreduction. This process involves the reduction of the nitro group to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. researchgate.net This transformation significantly alters the chemical properties and toxicity of the compound.

Another potential photodegradation pathway is the photooxidation of the pentanoic acid side chain, which could lead to the formation of smaller organic acids and eventually mineralization to CO2 and water. The presence of other substances in the environment, such as dissolved organic matter, can also influence the rate and products of photolysis by acting as photosensitizers or quenchers. The pH of the surrounding medium is also a critical factor, as it can affect the generation of reactive species like hydroxyl radicals (•OH) that accelerate degradation. nih.govacs.org

Table 1: Potential Photodegradation Products of this compound

Precursor CompoundPotential Photodegradation ProductsReaction Type
This compound2-(4-nitrosophenyl)pentanoic acidPhotoreduction
This compound2-(4-hydroxylaminophenyl)pentanoic acidPhotoreduction
This compound2-(4-aminophenyl)pentanoic acidPhotoreduction
This compoundSmaller organic acids, CO2, H2OPhotooxidation

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, the primary site for hydrolysis is the carboxylic acid group, although this group is generally stable under typical environmental pH conditions. The C-N bond connecting the nitro group to the benzene (B151609) ring is also generally resistant to hydrolysis unless activated by other substituents on the ring. okstate.edu

However, under certain conditions, such as in alkaline environments, nucleophilic substitution of the nitro group with a hydroxyl group can occur, leading to the formation of 2-(4-hydroxyphenyl)pentanoic acid. okstate.edu This reaction is generally slow for mononitro compounds compared to polynitrated aromatics. rsc.org The rate of hydrolysis is influenced by temperature and pH, with more extreme pH values (either highly acidic or highly alkaline) potentially accelerating the process.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of many organic pollutants from the environment.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. Nitroaromatic compounds can be transformed by various bacteria and fungi. researchgate.net The initial step in the microbial degradation of this compound is often the reduction of the nitro group, similar to the photochemical pathway. researchgate.net This reduction can occur under both aerobic and anaerobic conditions and leads to the formation of the corresponding amino derivative, 2-(4-aminophenyl)pentanoic acid.

Following the initial reduction, the aromatic ring can be cleaved through various enzymatic reactions, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. The pentanoic acid side chain can also be a point of microbial attack, potentially through β-oxidation, a common pathway for the breakdown of fatty acids. nih.gov The complete mineralization of this compound requires a consortium of microorganisms with complementary enzymatic capabilities.

The rate of microbial degradation is influenced by several factors, including the availability of other nutrients, temperature, pH, oxygen levels, and the presence of a microbial community adapted to degrading such compounds. nih.gov

Specific enzymes are responsible for the various steps in the microbial degradation of nitroaromatic compounds. Nitroreductases are a key class of enzymes that catalyze the reduction of the nitro group. researchgate.net These enzymes are found in a wide variety of bacteria and fungi and can utilize either NADH or NADPH as a source of reducing equivalents.

Once the nitro group is reduced to an amino group, dioxygenase enzymes can initiate the cleavage of the aromatic ring. These enzymes incorporate one or both atoms of molecular oxygen into the aromatic nucleus, making it susceptible to further degradation. The resulting intermediates are then channeled into central metabolic pathways.

While no enzyme studies have been conducted specifically on this compound, research on enzymes that degrade p-nitrophenol and other p-nitrophenyl compounds demonstrates the potential for enzymatic breakdown. nih.gov For instance, esterases have been shown to hydrolyze p-nitrophenyl esters, indicating that the p-nitrophenyl moiety can be recognized and transformed by microbial enzymes. nih.gov

Table 2: Key Enzymes in the Potential Biotic Degradation of this compound

Enzyme ClassFunctionPotential Substrate/Product
NitroreductaseReduction of the nitro groupThis compound → 2-(4-aminophenyl)pentanoic acid
DioxygenaseAromatic ring cleavage2-(4-aminophenyl)pentanoic acid → Ring-opened intermediates
DehydrogenaseOxidation of intermediatesIntermediates from ring cleavage
Esterase/AmidasePotential for side-chain modificationPentanoic acid side chain

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. nih.govnih.gov These models use the physicochemical properties of a compound, along with environmental parameters, to estimate its partitioning between air, water, soil, and biota, and its degradation half-life in each compartment. nih.govresearchgate.net

A persistence assessment for this compound would involve evaluating its potential to remain in the environment for extended periods. nih.govcefic-lri.orgecetoc.org Based on its structure, it is likely to be classified as moderately persistent. The presence of the carboxylic acid group suggests it will have a relatively high water solubility and a low potential for bioaccumulation in fatty tissues. The nitroaromatic moiety, while susceptible to degradation, can also contribute to persistence under certain conditions.

Characterization of Environmental Degradation Products and Metabolites of this compound

The principal initial degradation pathways for nitroaromatic compounds in the environment involve the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group, or the oxidative degradation of the alkyl side chain. nih.govasm.orgnih.gov

Biodegradation Pathways:

Microbial degradation of nitroaromatic compounds often commences with the oxidation of the alkyl side chain. For instance, Pseudomonas species have been shown to degrade 4-nitrotoluene (B166481) by oxidizing the methyl group to form 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzaldehyde (B150856) and subsequently to 4-nitrobenzoate. nih.govasm.orgasm.org Following this analogy, the degradation of this compound would likely involve the oxidation of the pentanoic acid side chain.

Another significant microbial degradation pathway for nitroaromatic compounds is the reduction of the nitro group. This process can lead to the formation of 4-aminophenylacetic acid from 4-nitrophenylacetic acid. The resulting amino-substituted compounds are generally more amenable to further microbial degradation, including the cleavage of the aromatic ring.

Photodegradation Pathways:

The photodegradation of nitroaromatic compounds in aqueous environments can be enhanced by the presence of hydroxyl radicals, often generated through processes like the UV/H2O2 technique. nih.govnih.gov This advanced oxidation process can lead to the hydroxylation of the aromatic ring and the oxidation of the side chain. The degradation of the organophosphorus pesticide fenitrothion, which contains a 3-methyl-4-nitrophenyl moiety, proceeds through oxidative desulfuration and hydrolysis, yielding 3-methyl-4-nitrophenol (B363926) as a primary degradation product. acs.orgresearchgate.netnih.gov

Based on these established degradation patterns of analogous compounds, a proposed scheme for the environmental degradation of this compound can be outlined. The initial steps could involve either the oxidation of the pentanoic acid side chain, leading to various oxidized intermediates and potentially a shorter alkyl chain, or the reduction of the nitro group to an amino group. Subsequent steps would likely involve the cleavage of the aromatic ring, ultimately leading to mineralization.

The characterization of these degradation products would rely on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying the parent compound and its polar metabolites. asm.orgnih.gov Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for the identification of unknown metabolites by providing molecular weight and structural information. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also invaluable for the definitive structural elucidation of isolated degradation products. nih.gov

Below are interactive data tables summarizing the potential degradation products of this compound based on the degradation of similar compounds and the analytical methods typically employed for their characterization.

Table 1: Potential Degradation Products of this compound via Side-Chain Oxidation

Potential Product Name Chemical Structure Formation Pathway Analytical Techniques for Identification
2-(4-nitrophenyl)-5-hydroxypentanoic acidHO-(CH2)3-CH(C6H4NO2)-COOHHydroxylation of the pentanoic acid chainGC-MS, LC-MS
2-(4-nitrophenyl)-5-oxopentanoic acidO=CH-(CH2)2-CH(C6H4NO2)-COOHOxidation of the terminal methyl group to an aldehydeGC-MS, LC-MS
4-Nitrophenylacetic acidO2NC6H4CH2COOHBeta-oxidation of the pentanoic acid chainHPLC, GC-MS, LC-MS
4-Nitrobenzoic acidO2NC6H4COOHComplete oxidation of the side chainHPLC, GC-MS, LC-MS

Table 2: Potential Degradation Products of this compound via Nitro Group Reduction

Potential Product Name Chemical Structure Formation Pathway Analytical Techniques for Identification
2-(4-nitrosophenyl)pentanoic acidONC6H4CH(C2H5)COOHPartial reduction of the nitro groupLC-MS
2-(4-hydroxylaminophenyl)pentanoic acidHONHC6H4CH(C2H5)COOHFurther reduction of the nitroso groupLC-MS
2-(4-aminophenyl)pentanoic acidH2NC6H4CH(C2H5)COOHComplete reduction of the nitro groupHPLC, GC-MS, LC-MS

Table 3: Potential Ring Cleavage Products

Potential Product Name Chemical Structure Formation Pathway Analytical Techniques for Identification
ProtocatechuateC7H6O4Ring cleavage of hydroxylated intermediatesHPLC, GC-MS, LC-MS
Various aliphatic acidse.g., succinic acid, maleic acidFurther degradation of ring cleavage productsIC, GC-MS

It is important to note that the actual degradation products and their relative abundance will be highly dependent on the specific environmental conditions, including the microbial consortia present, pH, temperature, and the availability of oxygen and other electron acceptors.

Synthesis and Characterization of Derivatives and Analogs in Chemical Research

Structure-Activity Relationships in Functionalized Derivatives

While specific SAR studies on 2-(4-nitrophenyl)pentanoic acid are not extensively documented in the public domain, general principles of quantitative structure-activity relationships (QSAR) can be applied to predict the impact of structural modifications. mdpi.comresearchgate.netresearchgate.netmdpi.com Key areas for modification would include:

The Nitro Group: The position and electronic nature of the nitro group are significant. Shifting the nitro group to the ortho or meta positions would alter the electronic distribution of the aromatic ring, which could impact interactions with biological targets or affect the compound's acidity. Replacing the nitro group with other electron-withdrawing or electron-donating groups would also modulate the molecule's properties.

The Phenyl Ring: Introduction of additional substituents on the phenyl ring would influence the molecule's lipophilicity, steric profile, and electronic properties. For instance, adding a methyl group, as seen in 2-(4-methyl-2-nitrophenyl)pentanoic acid, can alter its binding affinity to target molecules. nih.gov

The Pentanoic Acid Chain: Modifications to the alkyl chain, such as shortening or lengthening it (e.g., butyric acid versus hexanoic acid analogs), would impact the compound's flexibility and lipophilicity. The introduction of other functional groups, such as hydroxyl or amino groups, along the chain would create new points for interaction and significantly change the molecule's polarity.

A hypothetical SAR study on this compound derivatives could involve synthesizing a library of related compounds and evaluating them for a specific biological activity. The data from such a study would then be used to build a QSAR model to guide the design of more potent or selective compounds. mdpi.commdpi.com

Synthesis and Characterization of Analogous Aromatic Carboxylic Acids

The synthesis of aromatic carboxylic acids can be achieved through various methods, including the oxidation of alkyl side chains on aromatic rings and the hydrolysis of nitriles. researchgate.netuni.lu A common route for synthesizing this compound and its analogs involves the nitration of the corresponding phenylalkanoic acid.

A documented synthesis for the analogous compound, 2-(4-nitrophenyl)butyric acid, involves the nitration of 2-phenylbutyric acid using a mixture of nitric acid and sulfuric acid at low temperatures. prepchem.com The crude product is then purified by recrystallization. prepchem.com An alternative approach involves a multi-step synthesis starting from a substituted nitrobenzene, which reacts with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product. patsnap.com

The characterization of these compounds is essential to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For instance, in the characterization of methyl 2-(4-nitrophenyl)butanoate, the chemical shifts and splitting patterns of the protons on the aromatic ring, the alpha-carbon, and the alkyl chain were used to confirm its structure. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. Liquid chromatography-mass spectrometry (LC-MS) is often used to analyze the purity of the synthesized compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxyl group (C=O and O-H stretching) and the nitro group (N-O stretching).

Below is a table of some analogous aromatic carboxylic acids and their properties.

Compound NameMolecular FormulaCAS NumberNotes
2-(4-nitrophenyl)butyric acidC₁₀H₁₁NO₄7463-53-8A key intermediate in the synthesis of some pharmaceutical compounds. google.com Synthesis is well-documented. prepchem.com
2-(4-methyl-2-nitrophenyl)pentanoic acidC₁₂H₁₅NO₄104571961An isomer with an additional methyl group on the phenyl ring. nih.gov
2-methyl-4-(4-nitrophenyl)butanoic acidC₁₁H₁₃NO₄855620-47-2An isomer where the phenyl group is not directly attached to the chiral center. sigmaaldrich.com
2-[(4-nitrophenyl)sulfonylamino]pentanedioic acidC₁₁H₁₂N₂O₈S6328-28-5An analog where the pentanoic acid is substituted with a sulfonylamino group. chemicalbook.com
4-[(2-nitrophenyl)amino]butanoic acidC₁₀H₁₂N₂O₄56636-90-9An isomer with the nitro group at the ortho position and a butanoic acid chain. sigmaaldrich.com

This table is generated based on available data from cited sources.

Comparative Studies with Related Substituted Pentanoic Acid Isomers

Isomers are compounds that have the same molecular formula but different structural arrangements. prepchem.com The isomers of this compound can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers: These isomers have different connectivity of atoms. For this compound, this includes:

Positional Isomers: The nitro group could be at the ortho or meta position on the phenyl ring, resulting in 2-(2-nitrophenyl)pentanoic acid and 2-(3-nitrophenyl)pentanoic acid, respectively. The position of the nitro group significantly influences the electronic properties of the molecule, which in turn affects its acidity and reactivity. For example, a nitro group at the ortho or para position can participate in resonance stabilization of the carboxylate anion to a greater extent than a meta-nitro group, thus increasing the acidity of the carboxylic acid.

Structural Isomers: The phenyl and carboxyl groups can be attached to different carbon atoms of the pentanoic acid chain, leading to isomers like 3-(4-nitrophenyl)pentanoic acid, 4-(4-nitrophenyl)pentanoic acid, and 5-(4-nitrophenyl)pentanoic acid. These isomers would have different chemical and physical properties due to the change in the position of the bulky phenyl group and the acidic carboxyl group.

Stereoisomers: These isomers have the same connectivity but a different spatial arrangement of atoms. This compound has a chiral center at the second carbon atom of the pentanoic acid chain. Therefore, it can exist as a pair of enantiomers: (R)-2-(4-nitrophenyl)pentanoic acid and (S)-2-(4-nitrophenyl)pentanoic acid. Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light. However, they can exhibit different biological activities due to the stereospecific nature of interactions with enzymes and receptors.

Below is a table of some isomers of nitrophenyl-substituted pentanoic and butanoic acids.

Isomer NameMolecular FormulaType of IsomerismKey Differentiating Feature
2-(2-nitrophenyl)pentanoic acidC₁₁H₁₃NO₄PositionalNitro group at the ortho position.
2-(3-nitrophenyl)pentanoic acidC₁₁H₁₃NO₄PositionalNitro group at the meta position.
3-(4-nitrophenyl)pentanoic acidC₁₁H₁₃NO₄StructuralPhenyl group on the 3rd carbon of the pentanoic chain.
4-(4-nitrophenyl)pentanoic acidC₁₁H₁₃NO₄StructuralPhenyl group on the 4th carbon of the pentanoic chain.
5-(4-nitrophenyl)pentanoic acidC₁₁H₁₃NO₄StructuralPhenyl group on the 5th carbon of the pentanoic chain.
(R)-2-(4-nitrophenyl)pentanoic acidC₁₁H₁₃NO₄Stereoisomer (Enantiomer)R-configuration at the chiral center.
(S)-2-(4-nitrophenyl)pentanoic acidC₁₁H₁₃NO₄Stereoisomer (Enantiomer)S-configuration at the chiral center.
2-methyl-4-(4-nitrophenyl)butanoic acidC₁₁H₁₃NO₄Structural (Chain)A butanoic acid derivative with a methyl branch. sigmaaldrich.com

This table is a conceptual representation of possible isomers and includes a documented structural isomer.

Future Directions and Emerging Research Avenues for 2 4 Nitrophenyl Pentanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally responsible. For 2-(4-nitrophenyl)pentanoic acid, this translates to a focus on green chemistry principles, moving away from traditional, often hazardous, nitration and oxidation processes.

Future research will likely prioritize the development of flow chemistry techniques for the nitration of the precursor, 2-phenylpentanoic acid. vapourtec.comewadirect.com Continuous flow reactors offer superior control over reaction parameters such as temperature and stoichiometry, which is crucial for managing the highly exothermic nature of nitration reactions. vapourtec.comewadirect.comcorning.com This approach not only enhances safety by minimizing the risk of runaway reactions but also improves product selectivity and reproducibility. vapourtec.com The use of less concentrated acids and the potential for solvent-free conditions further contribute to the sustainability of this method. vapourtec.comnih.gov

Another promising avenue is the exploration of biocatalysis . nih.govyoutube.com Enzymes, such as those from the tryptophan synthase family, have shown potential in catalyzing C-C bond formation in aqueous media, offering a green alternative to traditional organometallic catalysts. nih.gov Research into engineered enzymes could lead to the direct and asymmetric synthesis of this compound, providing access to enantiomerically pure forms of the compound. youtube.commdpi.com The use of biocatalysts aligns with the principles of green chemistry by operating under mild conditions and reducing the generation of hazardous waste. nih.govmdpi.com

The development of novel catalytic systems for the asymmetric synthesis of 2-arylpropanoic acids, a class of compounds to which this compound belongs, is also a key research area. mdpi.comrsc.orgresearchgate.net This includes the design of new chiral ligands for metal-catalyzed reactions and the exploration of organocatalysis, which avoids the use of toxic heavy metals. mdpi.commdpi.com

Synthetic MethodologyKey AdvantagesPotential Research Focus
Flow Chemistry Enhanced safety, improved control, higher selectivity, potential for automation. vapourtec.comewadirect.comOptimization of reactor design, exploration of novel nitrating agents, integration with in-line purification. corning.comfraunhofer.de
Biocatalysis Mild reaction conditions, high selectivity, use of renewable resources, reduced waste. nih.govyoutube.commdpi.comEnzyme discovery and engineering, expansion of substrate scope, process scalability. nih.govyoutube.comrsc.org
Asymmetric Catalysis Access to enantiomerically pure compounds, potential for high atom economy. mdpi.commdpi.comresearchgate.netDevelopment of new chiral catalysts (metal-based and organocatalysts), application to a broader range of substrates. mdpi.comrsc.org

Exploration of Advanced Supramolecular Architectures

The presence of both a carboxylic acid group, capable of forming strong hydrogen bonds, and a nitro group, which can participate in various non-covalent interactions, makes this compound an excellent candidate for the construction of advanced supramolecular architectures.

Future research in this area will focus on crystal engineering, where the principles of molecular recognition are used to design and synthesize crystalline solids with desired structures and properties. By controlling the intermolecular interactions, it may be possible to create novel materials with applications in areas such as nonlinear optics, ferroelectricity, and gas storage.

The self-assembly of this compound in solution is another area ripe for exploration. The formation of well-defined nanostructures, such as micelles, vesicles, or fibers, could be controlled by varying factors like solvent, temperature, and pH. These self-assembled structures could find applications in drug delivery, templating the synthesis of nanomaterials, and creating responsive gels.

Integration of Multiscale Computational Approaches

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules. vapourtec.com For this compound, multiscale computational approaches can provide valuable insights that complement experimental studies.

At the molecular level, quantum mechanical calculations can be used to study the electronic structure, conformational preferences, and spectroscopic properties of the molecule. This information can help in understanding its reactivity and interpreting experimental data. For instance, computational modeling can aid in elucidating the mechanism of its synthesis and predicting the regioselectivity of the nitration reaction.

At the supramolecular level, molecular dynamics simulations can be used to study the self-assembly of this compound molecules in different environments. vapourtec.com These simulations can provide detailed information about the structure and dynamics of the resulting aggregates, which can guide the design of new materials with specific properties. The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of new applications for this versatile compound.

Innovative Applications in Advanced Materials and Environmental Remediation

The unique combination of a carboxylic acid and a nitroaromatic group in this compound opens up a wide range of potential applications in advanced materials and environmental remediation. ewadirect.comcorning.comnih.govgoogle.com

In the field of advanced materials, the carboxylic acid group can be used as a handle for incorporating the molecule into polymers, either as a monomer or as a functional additive. The resulting polymers could exhibit interesting properties, such as enhanced thermal stability, altered solubility, or specific recognition capabilities due to the presence of the nitrophenyl group. These functionalized polymers could find use in membranes, sensors, or specialty coatings.

In the realm of environmental remediation, the aromatic nitro group suggests potential applications in the detection and removal of pollutants. corning.comgoogle.com For example, materials functionalized with this compound could be developed as adsorbents for the removal of heavy metal ions or organic pollutants from water. The nitro group can also be electrochemically active, suggesting its potential use in the development of electrochemical sensors for environmental monitoring. Research in this area will focus on designing and synthesizing materials that are not only effective but also reusable and environmentally friendly. corning.comgoogle.com

Application AreaPotential Role of this compoundFuture Research Direction
Advanced Materials Monomer or functional additive in polymers.Synthesis and characterization of novel polymers, exploration of applications in membranes and sensors. ewadirect.com
Environmental Remediation Component of adsorbent materials for pollutant removal.Development of efficient and recyclable adsorbents, investigation of adsorption mechanisms. corning.comnih.govgoogle.com
Sensors Active element in electrochemical or optical sensors.Design and fabrication of selective and sensitive sensors for environmental monitoring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-nitrophenyl)pentanoic acid, and how can purity be optimized?

  • Synthesis : A plausible route involves coupling 4-nitrophenyl halides with pentanoic acid derivatives via Ullmann or Suzuki-Miyaura cross-coupling reactions. For example, 4-nitrophenylboronic acid can react with bromopentanoic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove nitro-containing byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods during weighing. Nitroaromatic compounds may decompose under heat, releasing toxic NOₓ gases—store at 2–8°C in amber glass .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to halogenated waste containers. Consult institutional guidelines for nitro compound disposal .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : Confirm structure using ¹H NMR (DMSO-d₆, δ 8.2–8.4 ppm for aromatic protons, δ 2.3–2.6 ppm for pentanoic acid CH₂ groups) and ¹³C NMR (δ 170–175 ppm for carboxylic acid) .
  • Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻) to verify molecular weight (theoretical: 237.21 g/mol). FT-IR can confirm nitro (1520 cm⁻¹, asymmetric NO₂ stretch) and carboxylic acid (1700 cm⁻¹, C=O) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Case Study : If enzyme inhibition assays show variability (e.g., COX-2 ICₓₓ ranging 10–50 µM), validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Control for nitro group reduction artifacts by including dithiothreitol (DTT) in buffers .
  • Statistical Analysis : Use ANOVA to compare batch-to-batch differences in bioactivity. Ensure compound purity (>95% by HPLC) and confirm stereochemical stability (chiral HPLC if applicable) .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to cyclooxygenase (COX) or PPARγ. The nitro group’s electron-withdrawing effects may enhance π-stacking with aromatic residues (e.g., Tyr385 in COX-2) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Monitor hydrogen bonds between the carboxylic acid and Arg120/His90 .

Q. How can researchers design structure-activity relationship (SAR) studies for nitro-substituted pentanoic acid derivatives?

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., 3-nitro isomers, methyl groups on the pentanoic chain). Test against targets like lipoxygenase or bacterial efflux pumps .
  • Data Interpretation : Use QSAR models (e.g., CoMFA) to correlate logP values (nitro group increases hydrophobicity) with antimicrobial potency. Validate with in vitro assays (MIC against S. aureus) .

Methodological Challenges

Q. What experimental controls are essential when studying nitroaromatic compound stability?

  • Degradation Controls : Incubate this compound in PBS (pH 7.4) at 37°C for 24h; analyze via LC-MS for nitro-reduction products (e.g., amine derivatives) .
  • Light Sensitivity : Compare UV-vis spectra (λmax ~310 nm for nitro groups) before/after light exposure (e.g., 6h under UV lamp) to assess photodegradation .

Q. How can researchers address solubility issues in biological assays?

  • Solubilization : Prepare stock solutions in DMSO (≤1% v/v in assays). For aqueous buffers, use cyclodextrin inclusion complexes or micellar systems (e.g., 0.1% Tween-80) .
  • Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy (pyrene probe) to avoid artifactorial effects in cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.